

Delcasertib no reduction infarct size biomarkers

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Compound Focus: Delcasertib

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Experimental Data Summary: PROTECTION-AMI Trial

The core quantitative findings from the phase 2b PROTECTION-AMI trial, which investigated **delcasertib**, are summarized in the table below [1] [2].

Trial Parameter	Details
Trial Name & Phase	PROTECTION-AMI (Phase 2b) [2]
Patient Population	1,176 patients with acute ST-segment elevation myocardial infarction (STEMI) presenting within 6 hours of symptom onset and undergoing primary PCI. Primary analysis cohort: anterior STEMI (n=1010) [3] [4].
Intervention	Intravenous infusion of delcasertib at 50 mg/h, 150 mg/h, or 450 mg/h, initiated before PCI and continued for approximately 2.5 hours [3] [4].
Control	Placebo [3] [4]
Primary Endpoint	Infarct size measured by Creatine Kinase-MB area under the curve (CK-MB AUC) [3] [4] [2].
Key Result on Primary Endpoint	No significant difference in median CK-MB AUC between any delcasertib dose group and the placebo group [3] [4].

Trial Parameter	Details
Key Secondary Endpoints	Peak CK-MB, ECG ST-segment recovery, Left Ventricular Ejection Fraction (LVEF) at 3 months, and clinical endpoints (death, heart failure, serious ventricular arrhythmias) [1] [3] [4].
Key Result on Secondary Endpoints	No consistent, significant improvement was observed in any secondary endpoint compared to placebo [1] [3] [4].

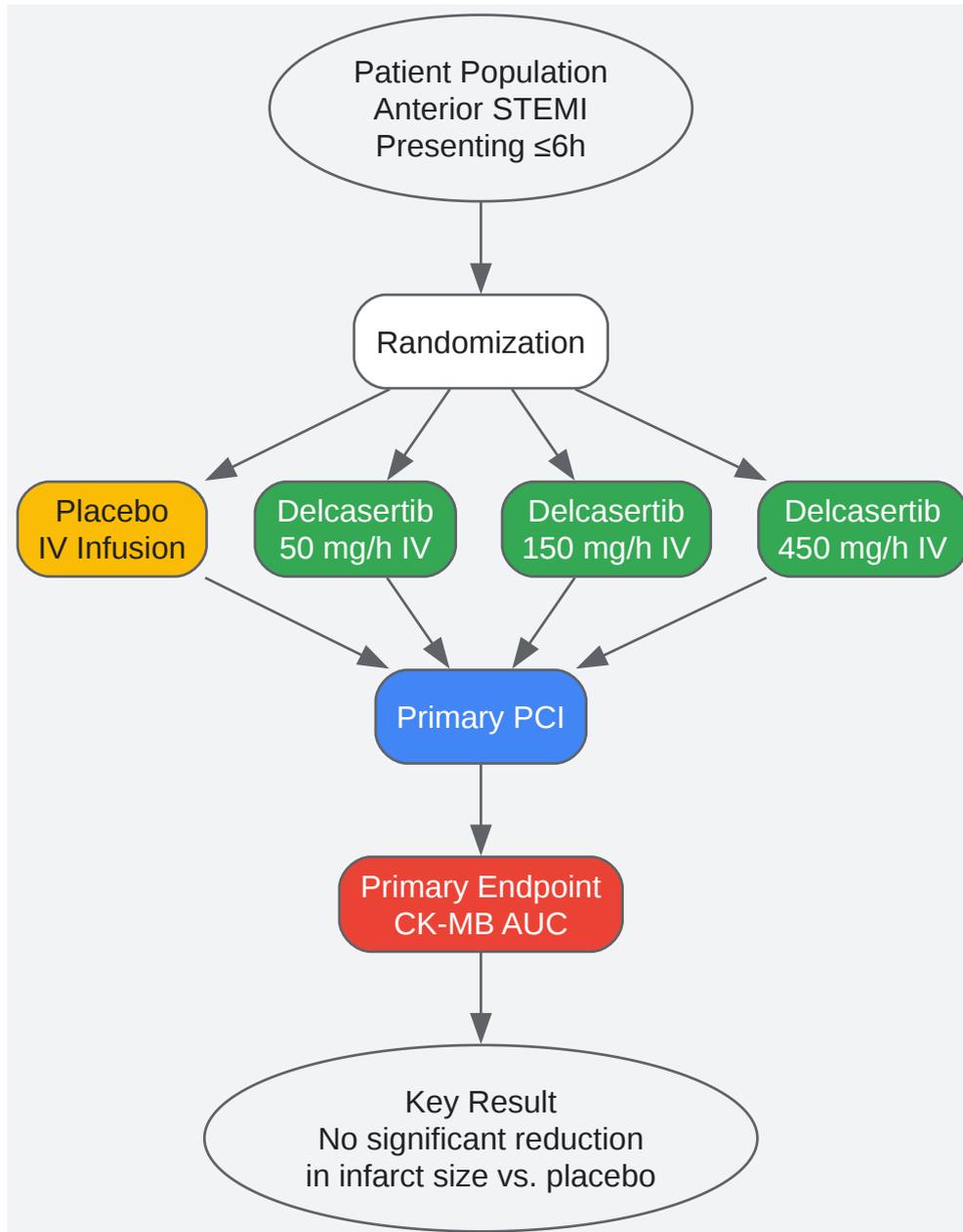
Troubleshooting the Outcome: Key Considerations for Researchers

The failure of **delcasertib** to meet its endpoints offers critical learning points for designing future studies on reperfusion injury.

- **Patient Selection and Timing:** The exact duration of ischemia is more uncertain in humans than in controlled animal models [1] [2]. In a pre-specified subgroup of patients with completely blocked (TIMI 0/1) blood flow before PCI, a soft trend toward improved CK-MB AUC was observed [1] [2]. This suggests that **delcasertib might have exhibited biological activity only if administered before any spontaneous reperfusion had occurred.**
- **Dosing and Administration:** The question of whether the intravenous route and the specific doses tested were optimal was raised following the trial [1]. An earlier, smaller dose-escalation study (DELTA-MI) that used **intracoronary administration** showed a more favorable impact on biomarkers [1]. This indicates that the **route of administration may be a critical factor** for the drug's efficacy.
- **Biological Plausibility vs. Clinical Translation:** **Delcasertib** is a selective inhibitor of delta-protein kinase C (δ -PKC), a target strongly implicated in mitochondrial injury during reperfusion in animal models [3] [4] [2]. The negative trial results highlight the **well-known challenge of translating cardioprotective effects from animal models to human clinical practice** [1] [2]. The underlying pathophysiology in humans may be more complex, or the drug's mechanism may not be powerful enough to show an effect on top of modern standard PCI care.

Experimental Workflow Diagram

The following diagram illustrates the design and outcome of the PROTECTION-AMI trial, providing a visual summary of the process.



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Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for testing delcasertib in reperfusion injury? A1: Delcasertib is a selective inhibitor of the delta-protein kinase C (δ -PKC) enzyme. Preclinical animal models had strongly

implicated δ -PKC in causing mitochondrial injury and cell death (apoptosis or necrosis) during the process of reperfusion. Inhibiting this target was shown to reduce infarct size in these models, providing a strong mechanistic rationale for human trials [3] [4] [2].

Q2: Were there any positive signals in any patient subgroups? A2: Yes, a prospectively defined subgroup analysis showed a non-significant, soft trend toward reduced infarct size (as measured by CK-MB AUC) in patients with an anterior STEMI who had completely occluded arteries (TIMI flow 0/1) before their PCI procedure [1] [2]. This suggests that the drug might need to be present before any blood flow returns to the tissue to have an effect.

Q3: What was the fate of delcasertib development after this trial? A3: Following the negative results of the PROTECTION-AMI trial, the development partner **Bristol-Myers Squibb decided to discontinue the development of delcasertib for acute myocardial infarction** [1] [2]. The other sponsor, KAI Pharmaceuticals, had expressed interest in exploring the drug for other indications, such as stroke or coronary artery bypass graft (CABG) surgery, but no positive subsequent developments have been widely reported [1].

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